

Spectroscopic Profile of 4-Amino-7-(trifluoromethyl)quinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-7-(trifluoromethyl)quinoline

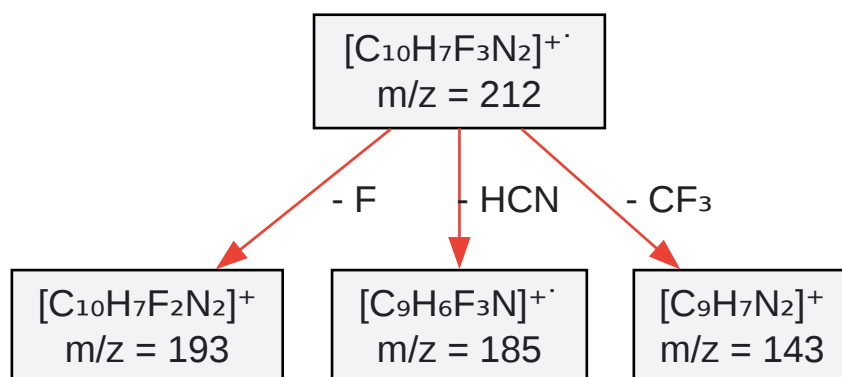
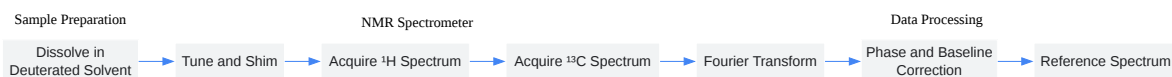
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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Amino-7-(trifluoromethyl)quinoline**, a key intermediate in pharmaceutical and materials science research.^[1] The strategic placement of an amino group at the 4-position and a trifluoromethyl group at the 7-position of the quinoline scaffold imparts unique electronic and physicochemical properties, making its unambiguous characterization crucial for researchers in drug development and chemical synthesis.^{[1][2]} This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental insights and theoretical underpinnings.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used for the **4-Amino-7-(trifluoromethyl)quinoline** molecule.



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References

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
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